Cobalt formate

Descripción general

Descripción

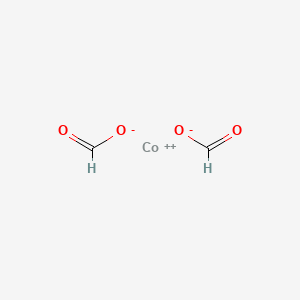

Cobalt formate is an inorganic compound with the chemical formula Co(HCOO)₂. It typically exists as a dihydrate, Co(HCOO)₂·2H₂O, and forms a three-dimensional metal-organic framework structure. This compound is known for its red crystalline appearance and solubility in water. It is used in various industrial and scientific applications, particularly as a catalyst and in the isolation of isotopically enriched hydrogen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt formate can be synthesized through several methods. One common laboratory method involves reacting cobalt nitrate with formic acid. The reaction typically proceeds as follows:

Co(NO3)2+2HCOOH→Co(HCOO)2+2HNO3

This reaction is usually carried out in an aqueous solution at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the reaction of cobalt oxide with formic acid. The process includes dissolving cobalt oxide in dilute acid, followed by the addition of formic acid, stirring, and heating until the reaction is complete. The resulting product is then cooled, filtered, and dried .

Análisis De Reacciones Químicas

Electrocatalytic Formate Oxidation

Cobalt formate derivatives exhibit catalytic activity in formate oxidation reactions (FOR), generating CO₂ with high efficiency. Key findings include:

Reaction Mechanism

-

Hydride Transfer : Cobalt-phosphine complexes catalyze FOR via hydride transfer from formate to the cobalt center, followed by deprotonation of the resulting Co–H intermediate by formate acting as a base .

-

Faradaic Efficiency : Near-quantitative CO₂ production (94–99%) is achieved at moderate overpotentials (0.45–0.57 V in acetonitrile) .

Electrocatalytic Performance

| Catalyst Structure | Rate Constant (h⁻¹) | Overpotential (V) | Faradaic Efficiency (%) |

|---|---|---|---|

| [Co(PNP)]⁺ (bis-pendent amine) | 135 ± 8 | 0.57 | 99 ± 2 |

| [Co(P₂N₂)]⁺ (single amine) | 98 ± 5 | 0.45 | 97 ± 3 |

Data from electrocatalytic studies of Co–phosphine complexes .

CO₂ Reduction to Formate

This compound precursors also enable selective CO₂ reduction to formate, a critical reaction for renewable energy storage:

Catalytic Pathways

-

Metal-Hydride Mechanism : [Co(triphos)(bdt)]⁺ reduces CO₂ to formate via a Co–H intermediate, achieving 94% selectivity at −2.15 V (vs. Ag/AgCl) in water-containing solutions .

-

Stability : Long-term electrolysis (24 hours) shows negligible current degradation, indicating robust catalyst stability .

Performance Metrics

| Overpotential (mV) | Solvent System | Formate Selectivity (%) | H₂ Selectivity (%) |

|---|---|---|---|

| 750 | H₂O/MeCN | 94 | <5 |

Based on controlled-potential electrolysis experiments .

Thermal Decomposition

-

Dehydration : Co(HCOO)₂·2H₂O loses water at ~150°C to form anhydrous Co(HCOO)₂ .

-

Oxidative Pathways : At elevated temperatures (>300°C), decomposition yields Co₃O₄ and CO₂ .

Acid-Base Reactions

-

Acid Treatment : Dissolves in dilute H₂SO₄ to form [Co(OH₂)₆]²⁺ and H₂ gas .

-

Ammonia Complexation : Forms [Co(NH₃)₆]²⁺ in concentrated NH₃, while limited NH₃ yields Co(OH)NO₃ precipitates .

Redox Behavior

-

Atmospheric Oxidation : Co(OH)₂ (derived from Co(HCOO)₂ hydrolysis) slowly oxidizes to Co(OH)₃ in air .

Comparative Analysis of Ligand Effects

The catalytic activity of this compound derivatives is highly ligand-dependent:

| Ligand Type | Catalytic Activity | Stability in Formate |

|---|---|---|

| Bis-pendent amine | High | Stable |

| Single-pendent amine | Moderate | Stable |

| No amine groups | None | Decomposes |

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Electrocatalytic CO2 Reduction

Cobalt formate plays a crucial role in the electrocatalytic reduction of carbon dioxide to formate, a valuable process for energy storage and carbon capture. Recent studies have demonstrated that cobalt complexes can achieve high selectivity and efficiency in this reaction. For instance, a cobalt phosphino-thiolate complex was shown to produce formate with a selectivity of up to 94% at an overpotential of 750 mV, maintaining negligible current degradation over extended electrolysis periods (up to 24 hours) .

1.2 Formate Oxidation

This compound complexes have also been investigated as electrocatalysts for the oxidation of formate to carbon dioxide. Research indicates that these cobalt-based catalysts exhibit near-quantitative faradaic efficiency at moderate overpotentials, making them promising candidates for energy conversion technologies . The mechanisms involve hydride transfer processes that facilitate the oxidation reaction, highlighting the potential of cobalt complexes in renewable energy applications .

Material Science Applications

2.1 Metal-Organic Frameworks (MOFs)

This compound can be utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. A notable example is the development of cobalt-based MOFs that serve as heterogeneous electrocatalysts for oxygen evolution reactions (OER) by water oxidation at neutral pH . These materials demonstrate significant catalytic activity and stability, making them suitable for sustainable energy applications.

Case Studies

Mecanismo De Acción

The mechanism by which cobalt formate exerts its effects depends on its application. In catalysis, this compound acts by providing a source of cobalt ions, which can facilitate various chemical reactions. The molecular targets and pathways involved include the activation of molecular oxygen and the formation of reactive intermediates that drive the catalytic process .

Comparación Con Compuestos Similares

Cobalt formate can be

Actividad Biológica

Cobalt formate, a cobalt salt of formic acid, has garnered attention in various fields, particularly in biological and medicinal research. This compound is recognized for its unique properties and potential applications in different biological systems. This article presents a comprehensive overview of this compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the chemical formula . It typically exists as a crystalline solid and is soluble in water. The cobalt ion in this compound can exist in different oxidation states, with Co(II) being the most common in biological systems.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Cobalt compounds have been studied for their antimicrobial effects against various pathogens.

- Cellular Signaling Modulation : Cobalt ions can influence cellular signaling pathways, particularly those related to hypoxia and oxidative stress.

- Potential Anticancer Activity : Research indicates this compound may have cytotoxic effects on cancer cells.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of microorganisms. A study by Ranjbar et al. (2018) highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that this compound inhibited bacterial growth at relatively low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Cellular Signaling Modulation

Cobalt ions are known to mimic hypoxic conditions in cells, leading to the activation of hypoxia-inducible factors (HIFs). This property has been utilized in research to study cellular responses under low oxygen conditions. This compound can stabilize HIF-1α, promoting the expression of genes involved in angiogenesis and erythropoiesis.

Case Study: Hypoxia-Induced Erythropoiesis

A study conducted by Choi et al. (2020) explored the effects of this compound on erythropoiesis under hypoxic conditions. The researchers found that treatment with this compound significantly increased erythropoietin (EPO) production in kidney cells, suggesting its potential use in treating anemia.

Potential Anticancer Activity

This compound's cytotoxic effects on cancer cells have been investigated in several studies. For instance, a study by Zhang et al. (2019) evaluated the effects of this compound on human breast cancer cell lines. The findings indicated that this compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| MDA-MB-231 | 15 |

The mechanism underlying the anticancer activity of this compound appears to involve oxidative stress induction and mitochondrial dysfunction. The compound has been shown to increase reactive oxygen species (ROS) levels, leading to cell death in cancerous cells while sparing normal cells.

Toxicity and Safety Profile

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. Studies have indicated that high doses can lead to cytotoxicity in non-cancerous cells. Therefore, dosage optimization is crucial for therapeutic applications.

Propiedades

IUPAC Name |

cobalt(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQLIVQUKOIJJD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CoO4 | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Cobaltous formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060267 | |

| Record name | Cobaltous formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobaltous formate is a red crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used to make catalysts for use in chemical manufacture., Dihydrate: Red solid; Soluble in water; [Merck Index] | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Becomes anhydrous at 284.0 °F Decomposes at 175 °C. (USCG, 1999) | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility: 5.030 lb/100 lb at 68 °F /Cobalt(II) formate dihydrate/ | |

| Record name | Cobaltous formate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.13 at 71.6 °F dihydrate (USCG, 1999) - Denser than water; will sink, Red crystals; density: 2.129 g/cu cm at 22 °C; loses two waters at 140 °C; decomposes at 175 °C; soluble in cold water /Cobalt(II) formate dihydrate/ | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous formate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red crystalline solid, Red powder | |

CAS No. |

544-18-3 | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADO6Y1TNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous formate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.